molecular formula C11H15BrFN B13044953 (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13044953
M. Wt: 260.15 g/mol
InChI Key: YZKHAXDGUMWMMV-SNVBAGLBSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-6-fluorobenzene.

    Grignard Reaction: The bromine atom in 2-bromo-6-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropan-1-one to form the corresponding alcohol.

    Amine Formation: The alcohol is subsequently converted to the amine through reductive amination using an appropriate reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction Reactions: The compound can undergo reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-amine
  • (S)-1-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-amine
  • (S)-1-(2-Bromo-6-chlorophenyl)-2,2-dimethylpropan-1-amine

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

YZKHAXDGUMWMMV-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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